S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate
Brand Name: Vulcanchem
CAS No.: 125209-42-9
VCID: VC17110090
InChI: InChI=1S/C12H11N3O2S2/c16-10-3-4-13-11-9(2-1-5-15(10)11)19-12(17)14-6-7-18-8-14/h1-5H,6-8H2
SMILES:
Molecular Formula: C12H11N3O2S2
Molecular Weight: 293.4 g/mol

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate

CAS No.: 125209-42-9

Cat. No.: VC17110090

Molecular Formula: C12H11N3O2S2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate - 125209-42-9

Specification

CAS No. 125209-42-9
Molecular Formula C12H11N3O2S2
Molecular Weight 293.4 g/mol
IUPAC Name S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate
Standard InChI InChI=1S/C12H11N3O2S2/c16-10-3-4-13-11-9(2-1-5-15(10)11)19-12(17)14-6-7-18-8-14/h1-5H,6-8H2
Standard InChI Key FDIBKUYHBFUUKZ-UHFFFAOYSA-N
Canonical SMILES C1CSCN1C(=O)SC2=CC=CN3C2=NC=CC3=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) 1,3-thiazolidine-3-carbothioate, reflects its dual heterocyclic system:

  • Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system comprising a pyridine ring fused to a pyrimidinone, providing planar rigidity and sites for hydrogen bonding .

  • Thiazolidine-3-carbothioate side chain: A five-membered ring containing sulfur and nitrogen atoms, conferring conformational flexibility and potential thiol-mediated reactivity.

The thioester linkage (-SCOS-) bridges these moieties, enabling metabolic stability compared to ester analogs. Key structural parameters include:

PropertyValue
Molecular formulaC12H11N3O2S2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S}_{2}
Molecular weight293.4 g/mol
CAS Registry Number125209-42-9
InChI KeyHPVULYKIYNGGJG-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 3-thiazolidinecarbothioate involves multi-step organic transformations:

  • Formation of pyrido[1,2-a]pyrimidin-4-one:

    • Condensation of 2-aminopyridine derivatives with β-ketoesters or malonates under acidic conditions .

    • Cyclization via thermal or catalytic methods to yield the fused core .

  • Introduction of thiazolidinecarbothioate:

    • Thioesterification of the pyrido-pyrimidinone’s hydroxyl group with thiazolidine-3-carbothioic acid using coupling agents like DCC (dicyclohexylcarbodiimide).

    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Stability and Reactivity

  • Hydrolytic sensitivity: The thioester bond is prone to hydrolysis under alkaline conditions, generating thiol and carboxylic acid intermediates.

  • Nucleophilic substitution: The thiazolidine sulfur atom may participate in redox reactions or coordinate metal ions .

Comparative Analysis with Structural Analogs

Modifying the side chain alters bioactivity and pharmacokinetics. Key comparisons include:

CompoundSide ChainBioactivity Highlight
S-(4-Oxo-4H-pyrido...thiazolidinecarbothioateThiazolidine-thioesterHypothesized antiallergy/antimicrobial
S-(4-Oxo-4H-pyrido...thiomorpholinecarbothioateThiomorpholine-thioesterEnhanced metabolic stability
Ethyl 6-methyl-4-oxo...carboxylateEthyl esterIntermediate for kinase inhibitors

The thiazolidine variant’s smaller ring size may favor entropic gains in target binding compared to bulkier thiomorpholine derivatives.

Future Directions and Research Gaps

  • In vitro profiling: Screen against inflammatory cytokines (e.g., TNF-α, IL-6) and microbial strains.

  • Structure-activity relationship (SAR) studies: Introduce substituents at the pyrido-pyrimidine C6 or thiazolidine N3 positions.

  • Pharmacokinetic optimization: Evaluate prodrug strategies to mitigate thioester hydrolysis.

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